molecular formula C18H14BrNO3 B186228 Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 355432-91-6

Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No. B186228
M. Wt: 372.2 g/mol
InChI Key: RIFJKCGGBHVJOJ-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate” is a compound that belongs to the quinoline family . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .


Synthesis Analysis

Quinoline derivatives are designed and synthesized by chemists through new strategies on par with the reported methods . For example, three series of orally bioactive pyrazole-containing quinoline derivatives were conveniently synthesized by treating 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole, (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethanamine, fluoro-pyrazole, and methyl-pyrazole .


Molecular Structure Analysis

The molecular structure of quinoline is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of “Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate” would be a derivative of this basic quinoline structure.


Chemical Reactions Analysis

The study of N-heterocycles, such as quinoline, has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .

Scientific Research Applications

Quinoline Derivatives in Medicinal Chemistry

Quinoline, including its derivatives like Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate, is a prominent pharmacophore in medicinal chemistry. Its broad spectrum of bioactivity makes it an integral core template in drug design. The chemistry and therapeutic potential of quinoline motifs have been extensively studied. Notably, derivatives of bioactive quinolines have been synthesized through various synthetic approaches. These compounds have shown significant efficacies in in vivo and in vitro screenings, indicating their potential in novel drug development. Due to the medicinal potential of quinoline and its derivatives, there's a substantial opportunity for medicinal chemists to explore more biomolecular quinolines for future pharmaceutical applications (Ajani, Iyaye & Ademosun, 2022).

Xenobiotics Derived from Food Processing

In the context of dietary assessment, quinoline derivatives have been investigated for their presence as xenobiotics in food processing. A study focusing on the intake of heterocyclic amines (HAs), polycyclic aromatic hydrocarbons (PAHs), nitrates, nitrites, nitrosamines, and acrylamide in adult populations used quinoline derivatives for analytical assessments. These compounds, mainly derived from meat and meat products, were linked with various cooking methods, revealing their widespread presence and levels of intake in different food sources. This emphasizes the need for more stringent measures to control their intake to levels recommended by health agencies (Zapico et al., 2022).

Analgesic Effects of Quinoline Derivatives

Research has also been conducted on the analgesic effects of newly synthesized derivatives of quinoline carbonic acids. Based on the structural similarity of these compounds with non-steroidal anti-inflammatory drugs, it was hypothesized that they might have analgesic activity. The study revealed that these compounds indeed showed analgesic effects to the sense of pain caused by a thermal stimulus. This finding opens up potential therapeutic applications of quinoline derivatives in pain management (Bečić et al., 2001).

Environmental Exposure and Toxicity Studies

Quinoline derivatives have also been a focus in environmental exposure and toxicity studies. For instance, research on organophosphorus and pyrethroid pesticides in South Australian children indicated the presence of quinoline derivatives in the environmental samples. Such studies highlight the chronic exposure to these compounds in specific populations, necessitating public health policies for regulating the use of chemicals containing quinoline derivatives (Babina et al., 2012).

Future Directions

The future directions in the study of quinoline derivatives like “Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate” could involve the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats . This could inspire synthetic as well as medicinal chemists .

properties

IUPAC Name

methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-22-13-6-3-11(4-7-13)17-10-15(18(21)23-2)14-9-12(19)5-8-16(14)20-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFJKCGGBHVJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361077
Record name methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

CAS RN

355432-91-6
Record name methyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 6-BROMO-2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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